molecular formula C16H20N8 B6474374 N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine CAS No. 2640960-73-0

N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B6474374
CAS No.: 2640960-73-0
M. Wt: 324.38 g/mol
InChI Key: XVDBOVHTHOPZKQ-UHFFFAOYSA-N
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Description

“N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” is a compound that has been studied for its potential biological activities . It is a derivative of pyrazolo[1,5-a]pyrazine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Another approach involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using IR, 1H NMR, and mass spectroscopy . The structure of the compounds involves the formation of α,β-unsaturated ketones via a radical process .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

Future Directions

The future directions for the study of “N-ethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, the Cu (II)-Catalyzed [3+3] annulation of saturated ketones with aminopyrazoles provides access to a host of functionalized pyrazolo [1,5- a ]pyrimidines with antitumor potential from commercially available substrates .

Properties

IUPAC Name

N-ethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8/c1-2-17-16-19-5-4-14(21-16)22-9-11-23(12-10-22)15-13-3-6-20-24(13)8-7-18-15/h3-8H,2,9-12H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDBOVHTHOPZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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